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Compound of Interest

Compound Name: 8-Azidoadenosine

CAS No.: 15830-80-5

Cat. No.: B1199740

Get Quote

Executive Summary
8-Azidoadenosine (8-N

-Ado) is a purine nucleoside analog where the C8 hydrogen of the adenine ring is replaced by
an azido group (–N

). While it serves as a structural analog to adenosine, its primary utility in drug development
and structural biology lies in its photoaffinity labeling capabilities.

This guide details the spectroscopic signatures that define 8-Azidoadenosine, distinguishing it

from native adenosine. It provides a rigorous framework for using these properties to validate

compound integrity, monitor photolysis, and map ligand-binding interactions.

Fundamental Spectroscopic Profile
The substitution of the azido group at the C8 position induces significant electronic shifts in the

purine ring system. Understanding these shifts is critical for accurate concentration

determination and quality control.
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UV-Visible Absorption Spectroscopy
Unlike adenosine, which exhibits a characteristic absorption maximum (

) at 260 nm, 8-Azidoadenosine displays a red-shifted absorption maximum.

: 281 nm (in neutral aqueous buffer, pH 7.0–7.5).

Molar Extinction Coefficient (

):

.

Secondary Feature: A shoulder or minor peak often appears near ~260 nm, but the 281 nm

peak is the diagnostic feature for the intact azido chromophore.

Expert Insight:

Never rely on the standard adenosine

(15,400 M

cm

) for quantifying 8-Azidoadenosine. Doing so will result in significant concentration

errors. Always measure at 281 nm using the specific extinction coefficient.

Infrared (IR) Spectroscopy
The azido group provides a distinct vibrational signature in a region of the IR spectrum that is

typically "silent" for biological macromolecules (proteins and nucleic acids).

Asymmetric Azido Stretch: A strong, sharp band at 2100–2160 cm

.
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Utility: This band is diagnostic of the intact reagent. Its disappearance upon UV irradiation is

a quantitative marker for the extent of photolysis.

Fluorescence Properties
Native 8-Azidoadenosine is generally non-fluorescent or weakly fluorescent in aqueous

solution. This contrasts with some of its photoproducts or "clicked" triazole derivatives, which

may exhibit fluorescence.

Implication: Fluorescence is not a reliable method for quantifying the intact probe but can

sometimes be used to detect post-labeling adducts depending on the specific protein

environment.

The Photochemical Mechanism: The "Spectroscopic
Event"
The core application of 8-Azidoadenosine relies on its transformation upon UV irradiation.

This is not a simple "on/off" switch but a cascade of short-lived intermediates.

The Reaction Pathway
Excitation: Absorption of a photon (typically UV-C, 254 nm, or UV-B, >300 nm) excites the

azide.

Nitrogen Extrusion: Molecular nitrogen (N

) is released, generating a Singlet Nitrene.

Ring Expansion (The Critical Step): The singlet nitrene is extremely short-lived and rapidly

rearranges (tautomerizes) into a dehydro-azepine or diazaquinodimethane intermediate.

Covalent Labeling: This electrophilic intermediate reacts with nucleophiles (amines,

sulfhydryls) on the target protein to form a stable covalent adduct.

Mechanism Diagram
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Caption: The photochemical cascade of 8-Azidoadenosine. The diazaquinodimethane

intermediate is the primary species responsible for labeling, not the initial nitrene.

Experimental Workflow & Protocols
This section outlines a self-validating workflow for using 8-Azidoadenosine in photoaffinity

labeling.

Pre-Experiment: Handling & QC
Safety & Stability: Azides are light-sensitive and potentially explosive in dry, solid forms (though

8-azidoadenosine is generally stable in small quantities).

Lighting: ALL manipulations must occur under red safety light or in amber tubes.

Solubility: Dissolve in neutral buffer (TE or HEPES, pH 7.4). Avoid acidic pH which can

protonate the azide and alter reactivity.

Protocol: Spectroscopic Quality Control

Dilute a small aliquot of the stock solution (e.g., 1:100) in buffer.

Scan UV absorbance from 220 nm to 320 nm.

Pass Criteria:

observed at 281 ± 1 nm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1199740/docs?utm_src=pdf-body-img#spectroscopic-profiling-photochemical-application-of-8-azidoadenosine
https://www.benchchem.com/product/b1199740/docs?utm_src=pdf-body#spectroscopic-profiling-photochemical-application-of-8-azidoadenosine
https://www.benchchem.com/product/b1199740/docs?utm_src=pdf-body#spectroscopic-profiling-photochemical-application-of-8-azidoadenosine
https://www.benchchem.com/product/b1199740/docs?utm_src=pdf-body#spectroscopic-profiling-photochemical-application-of-8-azidoadenosine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ratio of

is > 1.0 (typically ~1.1 – 1.2).

If the peak is at 260 nm, the reagent has degraded to adenosine or similar breakdown

products.

Photoaffinity Labeling Workflow
Step 1: Equilibrium Binding Incubate the protein target with 8-Azidoadenosine in the dark.

Time: Sufficient to reach equilibrium (

dependent).

Control: Include a sample with excess native adenosine to define non-specific binding.

Step 2: Irradiation (Photolysis)

Light Source: UV lamp (254 nm for high efficiency, or 300–365 nm to reduce protein

damage).

Distance: 1–5 cm from the sample.

Temperature: Keep samples on ice (4°C) to minimize thermal degradation and non-specific

diffusion.

Duration: Typically 1–5 minutes.

Optimization: Perform a time-course experiment monitoring the loss of the 281 nm peak

(or 2150 cm

IR band) to determine

of photolysis.

Step 3: Analysis Analyze the labeled protein via SDS-PAGE (if radiolabeled) or Mass

Spectrometry.
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Workflow Diagram
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Caption: Operational workflow for photoaffinity labeling. The QC step is critical to prevent false

negatives due to degraded reagent.
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Summary of Physical & Spectroscopic Constants
Property Value / Characteristic Notes

Molecular Formula

C

H

N

O

UV Absorption Max (

)
281 nm In aqueous buffer (pH 7).

Extinction Coefficient (

)

15,900 M

cm
At 281 nm.

IR Signature 2100 – 2160 cm
Asymmetric Azide Stretch (

).

Fluorescence Negligible
Intact molecule is effectively

non-fluorescent.

Photolysis Product Covalent Adduct
Via diazaquinodimethane

intermediate.

Storage -20°C, Desiccated, Dark
Highly sensitive to ambient

light and moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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